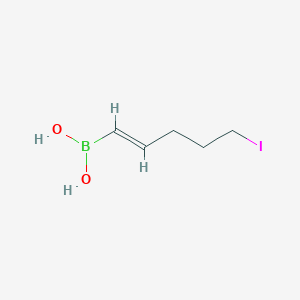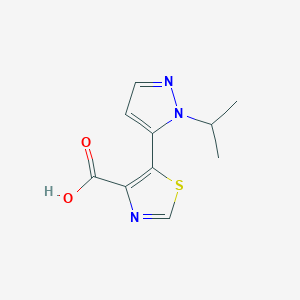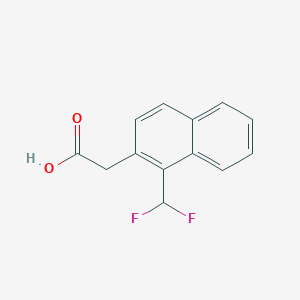
6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a chlorine atom at the 6th position and a propionyl group at the 2nd position makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloroisoquinoline.
Propionylation: The 6-chloroisoquinoline undergoes a Friedel-Crafts acylation reaction with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the propionyl group at the 2nd position.
Reduction: The resulting product is then subjected to a reduction reaction to convert the isoquinoline to 2,3-dihydroisoquinoline. This can be achieved using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Industrial Production Methods
Industrial production of 6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反应分析
Types of Reactions
6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Amino or thiol-substituted isoquinoline derivatives.
科学研究应用
6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of isoquinoline derivatives.
Industrial Applications: It can be used in the production of dyes and pigments due to its aromatic structure.
作用机制
The mechanism of action of 6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-Chloroisoquinoline: Lacks the propionyl group but shares the chloro substitution.
2-Propionylisoquinoline: Lacks the chlorine atom but has the propionyl group.
2,3-Dihydroisoquinoline: Lacks both the chlorine and propionyl groups but shares the dihydroisoquinoline core.
Uniqueness
6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one is unique due to the combination of the chlorine atom at the 6th position and the propionyl group at the 2nd position. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
89097-74-5 |
|---|---|
分子式 |
C12H12ClNO2 |
分子量 |
237.68 g/mol |
IUPAC 名称 |
6-chloro-2-propanoyl-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C12H12ClNO2/c1-2-12(16)14-6-8-3-4-9(13)5-10(8)11(15)7-14/h3-5H,2,6-7H2,1H3 |
InChI 键 |
KKKMEWRUSPPYCX-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N1CC2=C(C=C(C=C2)Cl)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)






![2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11870881.png)

![2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-](/img/structure/B11870891.png)
